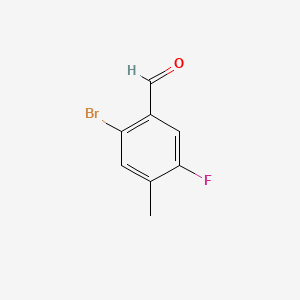

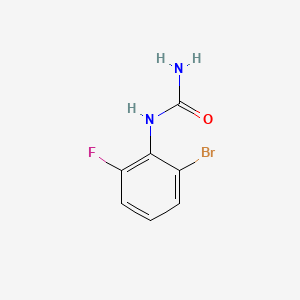

2-Bromo-5-fluoro-4-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

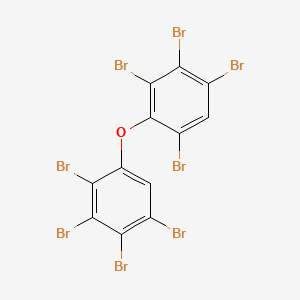

2-Bromo-5-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-7 (9)6 (4-11)3-8 (5)10/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.04 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 248.8±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Related Compounds

One of the primary applications of compounds similar to 2-Bromo-5-fluoro-4-methylbenzaldehyde is in the synthesis of complex molecules. For example, the preparation of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug, showcases the use of bromo-fluoro substitutions in facilitating cross-coupling reactions. This process underscores the importance of halogenated benzaldehydes in synthesizing biologically active compounds (Qiu, Gu, Zhang, & Xu, 2009).

Polymerization and Material Science

Another significant area of application is in polymer science, where derivatives of aldehydes, including those with bromo-fluoro groups, are crucial in the polymerization of higher aldehydes. This process leads to materials with potential applications in various industries due to their unique properties, such as thermal stability and resistance to degradation (Kubisa, Neeld, Starr, & Vogl, 1980).

Environmental and Health Impact Studies

Research on brominated and fluorinated compounds also extends to environmental and health impact studies. For instance, novel brominated flame retardants, which might share structural similarities with this compound, are under investigation for their occurrence in indoor environments and potential health risks. This research is crucial for understanding the environmental fate and toxicological effects of such compounds, informing regulatory policies and safety guidelines (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

2-Bromo-5-fluoro-4-methylbenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include wearing suitable personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . In case of skin or eye contact, wash with copious amounts of water and seek medical attention if irritation persists .

Mécanisme D'action

Target of Action

It’s known that benzaldehyde derivatives can interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that benzaldehyde derivatives can undergo various reactions, such as carbonylative stille couplings, isomerization, intramolecular heck reactions, knoevenagel condensation, cyclization of n - (α-methyl- p -methoxybenzyl)-imino-esters, and imination and oxidative heterocyclization / carbonylation .

Biochemical Pathways

Benzaldehyde derivatives are known to influence various biochemical pathways, depending on their specific substituents and the biological context .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Benzaldehyde derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence the action of a compound .

Analyse Biochimique

Biochemical Properties

It is known that bromo and fluoro groups in the benzene ring can participate in various reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, potentially interacting with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can participate in free radical reactions , which could potentially lead to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.

Propriétés

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDXMZSJZPGBRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652925 |

Source

|

| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916792-21-7 |

Source

|

| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)

![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)

![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)

![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)

![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)